

Application Notes: Sitravatinib and Tislelizumab in Advanced HCC

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Compound Focus: Sitravatinib

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1. Therapeutic Rationale and Mechanism of Action The combination of **sitravatinib**, a tyrosine kinase inhibitor (TKI), with tislelizumab, an anti-PD-1 monoclonal antibody, is designed to modulate the tumor microenvironment (TME) and overcome resistance to immune checkpoint inhibitor (ICI) therapy [1]. **Sitravatinib** targets a spectrum of receptors, including TAM family kinases (TYRO3, AXL, MER), VEGFR-2, KIT, and MET. By inhibiting these targets, it shifts macrophage polarization towards an immunostimulatory phenotype, reduces the population of immunosuppressive cells like regulatory T cells (T-regs) and myeloid-derived suppressor cells (MDSCs), and normalizes tumor vasculature [1]. This reversal of immunosuppression in the TME is hypothesized to enhance the efficacy of tislelizumab, which blocks the PD-1 pathway to reinvigorate anti-tumor T-cell activity [1] [2]. The Fc-engineered design of tislelizumab minimizes binding to Fcγ receptors on macrophages, thereby reducing antibody-dependent phagocytosis and potential resistance [2] [3].

2. Summary of Clinical Evidence The primary clinical evidence for this combination in HCC comes from the SAFFRON-104 trial (NCT03941873), an open-label, multicenter, phase Ib/II study [1].

The following table summarizes the key efficacy outcomes from the phase II dose expansion cohorts of the SAFFRON-104 trial:

Patient Cohort	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Primary Endpoint
Sitravatinib Monotherapy (Pretreated HCC)	25.0% (95% CI: 8.7–49.1)	Not Reported	ORR (Investigator-assessed per RECIST v1.1)
Combo: Anti-PD-(L)1-naïve HCC	11.5% (95% CI: 2.4–30.2)	Not Reported	ORR (Investigator-assessed per RECIST v1.1)
Combo: Anti-PD-(L)1-treated HCC	9.5% (95% CI: 1.2–30.4)	Not Reported	ORR (Investigator-assessed per RECIST v1.1)

Table Note: CI, confidence interval; Combo, **sitravatinib** in combination with tislelizumab.

The safety profile of the combination was generally manageable. Grade ≥ 3 treatment-related adverse events (TRAEs) occurred in 50.0% of patients receiving the combination therapy and 51.9% of those receiving **sitravatinib** monotherapy [1]. The most frequent TRAEs for the combination were consistent with the known profiles of each drug, including hand-foot skin reaction, hypertension, diarrhea, and hypothyroidism [1] [4]. No new safety signals were identified.

3. Positioning in the HCC Treatment Landscape While combinations like atezolizumab-bevacizumab have set a high bar for first-line treatment of advanced HCC, there remains a significant unmet need for patients who progress on or are refractory to initial ICI therapy [2] [5]. The clinical activity of **sitravatinib** and tislelizumab in anti-PD-(L)1-treated HCC patients, as observed in SAFFRON-104, suggests a potential role for this regimen in later-line settings where treatment options are limited [1]. This positions the combination as a strategy to overcome ICI resistance.

Detailed Experimental Protocol

The following protocol is adapted from the phase Ib/II SAFFRON-104 clinical trial [1].

1. Study Design

- **Title:** A Phase II Study of **Sitravatinib** in Combination with Tislelizumab in Advanced Hepatocellular Carcinoma (HCC).

- **Design:** Open-label, multicenter, multi-cohort study.
- **Phase:** II (Dose Expansion).
- **Objective:** To evaluate the preliminary antitumor activity and safety of the combination in defined patient populations.

2. Patient Selection

- **Inclusion Criteria:**
 - Histologically or cytologically confirmed unresectable locally advanced or metastatic HCC.
 - Barcelona Clinic Liver Cancer (BCLC) Stage C, or Stage B not amenable to curative treatment.
 - Child-Pugh score A.
 - Eastern Cooperative Oncology Group Performance Status (ECOG PS) of 0 or 1.
 - Adequate organ function.
 - Prior therapy dependent on cohort (e.g., anti-PD-(L)1-naïve or –treated).
- **Exclusion Criteria:**
 - Active leptomeningeal disease or uncontrolled brain metastasis.
 - Active autoimmune diseases or history of autoimmune diseases that may relapse.
 - Any condition requiring systemic corticosteroids (>10 mg/day prednisone equivalents) or other immunosuppressive medications within 14 days prior to first dose.
 - Any systemic chemotherapy within 28 days from the first dose.

3. Treatment Regimen

- **Sitravatinib:** 120 mg, administered orally, once daily. The dose may be adjusted (e.g., reduced to 80 mg or 40 mg) based on individual tolerance and management of adverse events [1] [6].
- **Tislelizumab:** 200 mg, administered by intravenous (IV) infusion over 30-60 minutes, once every 3 weeks.
- **Treatment Cycle:** Each cycle is 21 days.
- **Treatment Duration:** Treatment continues until disease progression per RECIST v1.1, unacceptable toxicity, withdrawal of consent, or study termination.

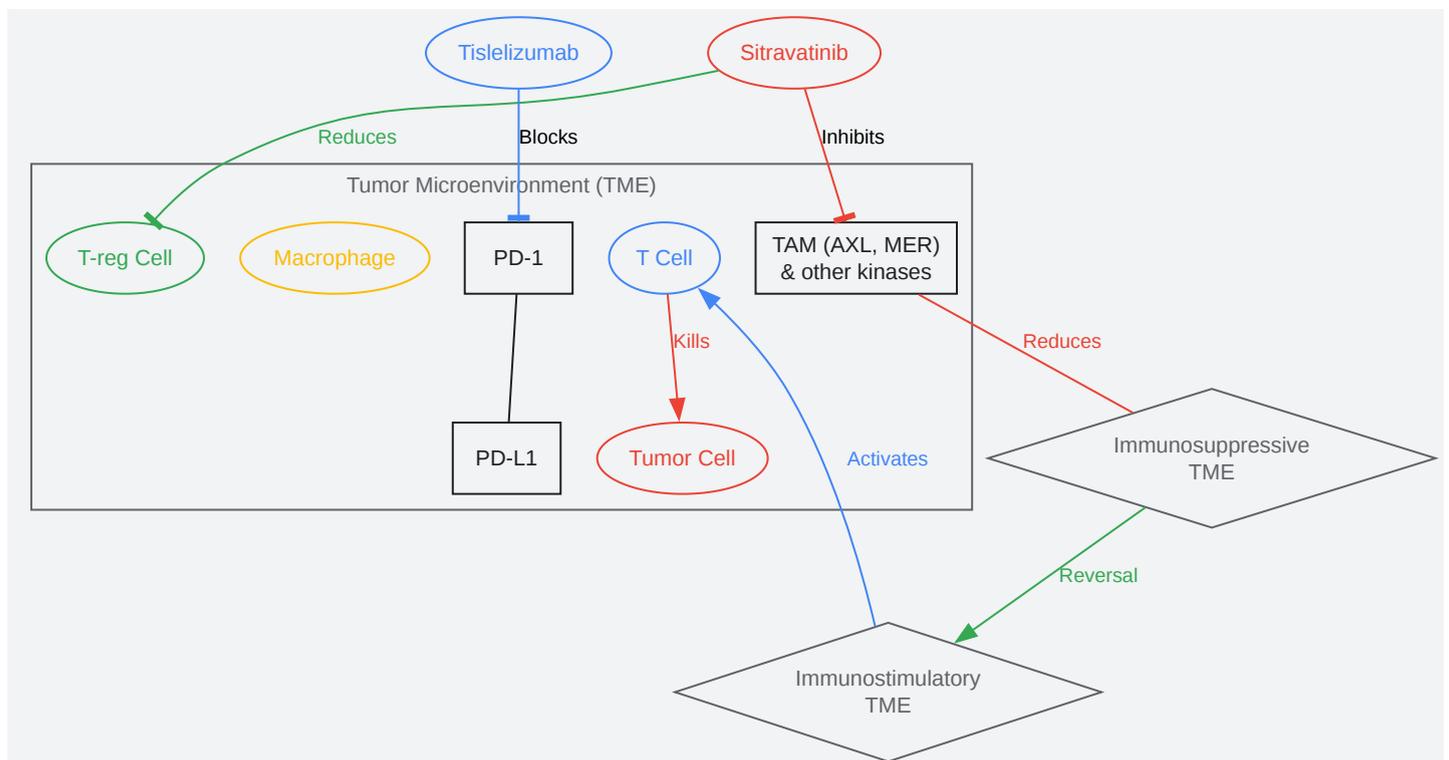
4. Efficacy and Safety Assessments

- **Primary Endpoint:**
 - **Objective Response Rate (ORR):** Proportion of patients with a confirmed complete response (CR) or partial response (PR) as assessed by the investigator according to RECIST v1.1.
- **Secondary Endpoints:**
 - **Duration of Response (DoR):** Time from first documented CR or PR to disease progression or death from any cause.
 - **Disease Control Rate (DCR):** Proportion of patients with CR, PR, or stable disease (SD).

- **Progression-Free Survival (PFS):** Time from randomization to first documented disease progression or death from any cause.
- **Overall Survival (OS):** Time from randomization to death from any cause.
- **Safety:** Incidence and severity of adverse events, graded per NCI CTCAE v5.0.
- **Assessment Schedule:**
 - **Tumor Imaging:** Conducted via CT or MRI every 6 weeks for the first 12 months, then every 9 weeks thereafter.
 - **Safety Monitoring:** Physical examinations, vital signs, ECOG PS, and laboratory tests (hematology, clinical chemistry) performed at every cycle.

Signaling Pathways and Experimental Workflow

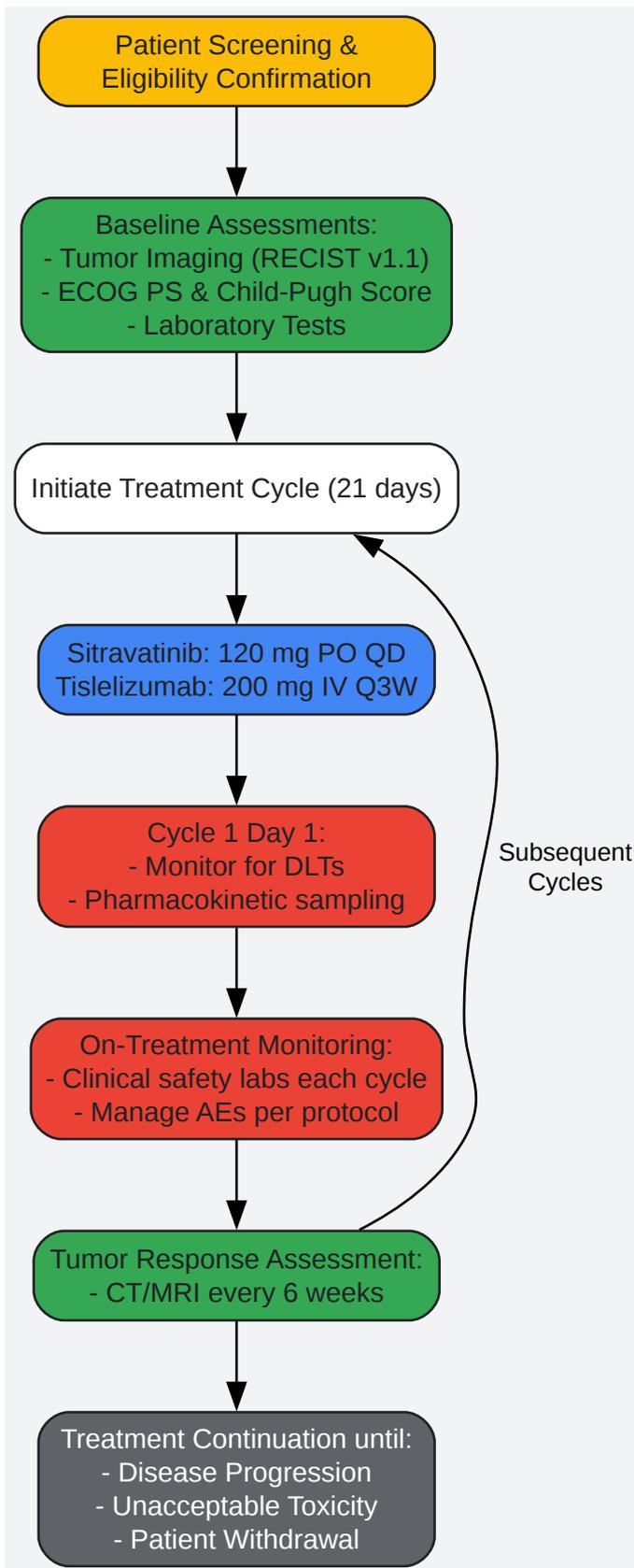
The diagram below illustrates the hypothesized synergistic mechanism of action of **sitravatinib** and **tislelizumab** in the tumor microenvironment.



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Diagram 1: Mechanism of action of sitravatinib and tislelizumab combination therapy. Sitravatinib inhibits key oncogenic kinases (TAM, VEGFR2) to reverse the immunosuppressive tumor microenvironment by reducing T-regs and shifting macrophage polarity. Tislelizumab blocks PD-1 on T cells, preventing tumor PD-L1-mediated T-cell exhaustion. The combined action promotes a immunostimulatory milieu, enhancing anti-tumor T-cell activity [1].

The flowchart below outlines the key stages of the clinical protocol for administering the combination therapy.



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Diagram 2: Clinical protocol workflow for sitravatinib and tislelizumab administration. The protocol begins with patient screening and baseline assessments. Treatment is administered in 21-day cycles, with close safety monitoring, especially during the first cycle for dose-limiting toxicities (DLTs). Tumor response is systematically assessed at predefined intervals until a treatment discontinuation criterion is met [1].

Conclusions and Future Directions

The combination of **sitravatinib** and tislelizumab is a mechanistically rational strategy that has demonstrated a manageable safety profile and preliminary antitumor activity in patients with advanced HCC, including those previously treated with anti-PD-(L)1 therapy [1]. The RP2D of **sitravatinib** 120 mg daily with tislelizumab 200 mg Q3W has been established.

Future work should focus on validating these findings in larger, randomized trials. Research should also aim to identify predictive biomarkers of response to better select patients who are most likely to benefit from this combination therapy, particularly in the setting of prior immunotherapy resistance.

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